Damsin: A Sesquiterpene Lactone with Therapeutic Potential
Damsin: A Sesquiterpene Lactone with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Damsin, a naturally occurring sesquiterpene lactone, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. First identified in plants of the Ambrosia and Parthenium genera, this compound has demonstrated a range of biological activities, most notably potent anti-inflammatory and anticancer properties. Mechanistic studies have revealed that Damsin exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides a comprehensive overview of the discovery, natural sources, chemical properties, and biological activities of Damsin. It details experimental protocols for its isolation, purification, and quantification, and presents quantitative data on its efficacy. Furthermore, this document elucidates the molecular mechanisms of action of Damsin through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.
Introduction
Damsin is a sesquiterpene lactone, a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring.[1] It was first isolated from the plant Ambrosia maritima.[2] Sesquiterpene lactones are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are known for their diverse biological activities.[1]
Discovery
The initial discovery of Damsin as a cytotoxic principle was reported from Ambrosia ambrosioides.[2] Subsequent research has led to its isolation from other plant species, including Ambrosia maritima, Ambrosia arborescens, Ambrosia monogyra, and Parthenium confertum.[3][4][5] These early studies laid the groundwork for future investigations into its pharmacological potential.
Chemical Properties
Damsin is a colorless, lipophilic solid with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[6] Its structure features a pseudoguaianolide (B12085752) skeleton.
Table 1: Physicochemical Properties of Damsin
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless oil/solid |
| IUPAC Name | (3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-2,9-dione |
| CAS Number | 1216-42-8 |
Natural Sources and Isolation
Damsin is primarily found in plants belonging to the genus Ambrosia (ragweed) and Parthenium. The concentration of Damsin can vary depending on the plant species, geographical location, and environmental conditions.
Natural Sources
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Ambrosia maritima : Also known as damsissa, this plant is a well-documented source of Damsin.[2][4]
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Ambrosia arborescens : This species has also been shown to contain significant amounts of Damsin.[5]
-
Ambrosia monogyra : Commonly known as singlewhorl burrobrush.
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Parthenium confertum : Also referred to as Gray's feverfew.
Experimental Protocol: Isolation of Damsin from Ambrosia maritima
This protocol describes a general method for the isolation of Damsin from the dried plant material of Ambrosia maritima.
Materials:
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Dried and ground Ambrosia maritima plant material
-
Dichloromethane (DCM)
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Silica (B1680970) gel 60 (for column chromatography)
-
Ethyl acetate
-
Rotary evaporator
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Whatman No. 1 filter paper
-
Glass column for chromatography
-
Flasks and beakers
Procedure:
-
Extraction:
-
Dried and ground plant material (~100 g) is subjected to cold maceration with DCM in a stoppered flask at room temperature with overnight gentle shaking.[3]
-
The DCM extract is filtered through Whatman No. 1 filter paper.[3]
-
The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.[3]
-
-
Column Chromatography:
-
A glass column is packed with silica gel 60 as the stationary phase.
-
One gram of the crude extract is loaded onto the column.[3]
-
The column is eluted with a gradient of cyclohexane and ethyl acetate, with increasing polarity.[3]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Damsin.
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Fractions containing pure Damsin are pooled and the solvent is evaporated to yield the isolated compound.
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Biological Activities and Mechanisms of Action
Damsin exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.
Anticancer Activity
Damsin has demonstrated significant cytotoxic activity against various cancer cell lines.[3] Its anticancer effects are attributed to its ability to inhibit cell proliferation and induce apoptosis.
Table 2: In Vitro Cytotoxicity of Damsin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| CCRF-CEM | Leukemia | 4.3 | [3] |
| HCT116 (p53+/+) | Colon Carcinoma | 12.8 | [3] |
| HCT116 (p53-/-) | Colon Carcinoma | 21.8 | [3] |
| MDA-MB-231-BCRP | Breast Cancer | 13.9 | [3] |
| U87MG.ΔEGFR | Glioblastoma | 7.9 | [3] |
| PC-3 | Prostate Cancer | 1.160 | [7] |
| MDA-MB-231 | Breast Cancer | Varies | [7] |
| MDA-MB-468 | Breast Cancer | Varies | [7] |
Anti-inflammatory Activity
Damsin has been shown to suppress cytokine-mediated inflammation.[8] This activity is primarily mediated through its inhibition of the NF-κB signaling pathway.
Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling Pathways
Damsin's biological activities are underpinned by its ability to interfere with key inflammatory and oncogenic signaling pathways.
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[10] Damsin has been shown to inhibit NF-κB activation, although the precise mechanism of how it interferes with the phosphorylation and degradation of IκBα requires further elucidation.[5]
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[11] The activation of STAT3 is typically initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of Janus kinases (JAKs).[11] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), which induces STAT3 dimerization, nuclear translocation, and subsequent DNA binding to regulate gene expression.[1][12] Damsin has been found to inhibit the STAT3 pathway, which contributes to its anticancer effects.[5] The inhibitory mechanism likely involves the suppression of STAT3 phosphorylation.[13]
Quantification of Damsin
Accurate quantification of Damsin in plant extracts and biological samples is essential for research and development. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
Experimental Protocol: Quantification of Damsin by HPLC
This protocol provides a general framework for the quantification of Damsin using a reverse-phase HPLC system with UV detection. Method optimization and validation are crucial for accurate results.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Damsin reference standard
-
Sample extracts containing Damsin
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized for optimal separation (e.g., 60:40 v/v).
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of Damsin reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the dried extract containing Damsin in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (optimized ratio)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: Determined by UV scan of Damsin standard (typically around 210-220 nm)
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of Damsin in the samples by interpolating their peak areas on the calibration curve.
-
Conclusion and Future Directions
Damsin, a sesquiterpene lactone isolated from various Ambrosia and Parthenium species, has demonstrated significant potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. Its ability to inhibit the NF-κB and STAT3 signaling pathways provides a clear molecular basis for its observed biological activities. The experimental protocols outlined in this guide for the isolation and quantification of Damsin will facilitate further research into its pharmacological properties.
Future research should focus on several key areas. A more detailed elucidation of the molecular interactions between Damsin and the components of the NF-κB and STAT3 pathways is needed to fully understand its mechanism of action. Preclinical studies in animal models are essential to evaluate the in vivo efficacy and safety of Damsin. Furthermore, the development of synthetic analogs of Damsin could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The information compiled in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of Damsin and harnessing its therapeutic potential for the development of novel drugs.
References
- 1. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of the Sesquiterpene Lactones Neoambrosin and Damsin from Ambrosia maritima Against Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple anticancer effects of damsin and coronopilin isolated from Ambrosia arborescens on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dam - Wikipedia [en.wikipedia.org]
- 7. US20170071994A1 - Medicinal ambrosia maritima extracts - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of the Regulators, a Complex Facet of NF-κB Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
